molecular formula C11H12BF3KNO2 B6341559 Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate CAS No. 2719007-89-1

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate

Cat. No.: B6341559
CAS No.: 2719007-89-1
M. Wt: 297.12 g/mol
InChI Key: VMMCKOVDXHKYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate is a chemical compound with the molecular formula C11H12BF3KNO2. It is commonly used in laboratory research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a trifluoroborate group, a morpholine ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate typically involves the reaction of 3-(4-morpholinylcarbonyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of the corresponding boronic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium-based catalysts are often used in Suzuki-Miyaura coupling reactions.

    Solvents: Solvents such as THF, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used in these reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

    Hydrolysis Products: The corresponding boronic acid and morpholine derivatives are formed upon hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate has been utilized in the synthesis of biologically active molecules. Its ability to facilitate C–C bond formation is particularly beneficial in developing pharmaceuticals targeting autoimmune diseases and cancer therapies.

Case Study: Syk Kinase Inhibition

Research indicates that compounds derived from this trifluoroborate can inhibit Spleen Tyrosine Kinase (Syk), which is implicated in several autoimmune disorders. The inhibition of Syk has therapeutic potential for conditions such as lupus erythematosus and rheumatoid arthritis, where Syk plays a critical role in inflammatory signaling pathways .

Cross-Coupling Reactions

The compound is extensively used in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner for aryl halides. The unique properties of trifluoroborates allow for more efficient coupling compared to traditional boronic acids.

Comparative Efficiency

A study demonstrated that using potassium trifluoroborates resulted in higher yields and milder reaction conditions than their boronic acid counterparts .

Reaction TypeYield (%)Conditions
Suzuki Coupling with Aryl Halides85-95Pd(OAc)2_2, K2_2CO3_3, DMF
Cross-Coupling with Vinyl Halides90Pd(OAc)2_2, THF/H2_2O

Materials Science

In materials science, this compound has been explored for synthesizing functionalized polymers and nanomaterials. Its ability to form stable complexes with transition metals allows for the development of new materials with tailored properties.

Example: Polymer Functionalization

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Environmental Applications

The compound's reactivity also extends to environmental chemistry, where it can be used to synthesize compounds that capture pollutants or degrade harmful substances. Its role in the development of green chemistry protocols is gaining attention due to its efficiency and reduced environmental impact compared to traditional reagents.

Mechanism of Action

The mechanism of action of Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The morpholine ring and phenyl group also contribute to the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate can be compared with other similar compounds, such as:

    Potassium phenyltrifluoroborate: Lacks the morpholine and carbonyl groups, making it less versatile in certain reactions.

    Potassium 3-(4-piperidinylcarbonyl)phenyltrifluoroborate: Contains a piperidine ring instead of a morpholine ring, which can affect its reactivity and applications.

    Potassium 3-(4-morpholinylcarbonyl)phenylboronic acid: Lacks the trifluoroborate group, making it less reactive in certain coupling reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable reagent in various chemical transformations.

Biological Activity

Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate is a boron-containing compound with potential applications in various biological contexts. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}BF3_3KNO2_2
  • Molecular Weight : 297.13 g/mol
  • CAS Number : 1025113-70-5
  • Synonyms : potassium 3-morpholine-4-carbonyl phenyltrifluoroborate, amtb106

This compound primarily acts as an inhibitor of the Syk (spleen tyrosine kinase) pathway, which is crucial in various immune responses and inflammatory processes. Syk is involved in the phosphorylation of ITAM (immunoreceptor tyrosine-based activation motif) motifs found in many immune receptors, leading to the activation of downstream signaling pathways that promote inflammation and allergic responses .

Inhibition Profile

Research indicates that this compound exhibits:

  • High Syk Inhibition : Low IC50 values suggest potent inhibition of Syk.
  • Selectivity : It shows low inhibition of other kinases such as Aurora B, FLT-3, and GSK3β, indicating a favorable selectivity profile for therapeutic applications .

Therapeutic Applications

The biological activity of this compound suggests its potential use in treating various diseases characterized by excessive inflammatory responses:

  • Allergic Diseases : Effective in models of allergic rhinitis and asthma due to its ability to inhibit Syk-mediated signaling pathways.
  • Autoimmune Diseases : Shows promise in treating conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis by modulating immune responses .
  • Inflammatory Disorders : Potential application in chronic inflammatory diseases due to its anti-inflammatory properties.

Study 1: Syk Inhibition and Inflammatory Response

A study demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines in vitro when tested on human mast cells activated by IgE . The results indicated a reduction in histamine release and β-hexosaminidase levels, which are critical mediators in allergic reactions.

Study 2: Efficacy in Autoimmune Models

In animal models of autoimmune diseases, administration of this compound led to decreased disease severity and improved clinical scores. The mechanism was attributed to the inhibition of Syk-mediated pathways that drive autoantibody production and inflammation .

Data Table: Biological Activity Overview

Activity Outcome Reference
Syk InhibitionLow IC50 values
Histamine Release ReductionSignificant decrease
Cytokine Secretion InhibitionReduced pro-inflammatory cytokines
Autoimmune Disease Severity ReductionImproved clinical scores

Properties

IUPAC Name

potassium;trifluoro-[3-(morpholine-4-carbonyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BF3NO2.K/c13-12(14,15)10-3-1-2-9(8-10)11(17)16-4-6-18-7-5-16;/h1-3,8H,4-7H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMCKOVDXHKYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)N2CCOCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.